(4-Benzylpiperazin-1-yl)(phenyl)methanethione
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Overview
Description
(4-benzylpiperazino)(phenyl)methanethione is a compound that features a piperazine ring substituted with a benzyl group and a phenyl group attached to a methanethione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-benzylpiperazino)(phenyl)methanethione typically involves the reaction of 4-benzylpiperazine with a phenylmethanethione precursor.
Industrial Production Methods
Industrial production methods for (4-benzylpiperazino)(phenyl)methanethione are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
(4-benzylpiperazino)(phenyl)methanethione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methanethione group to a methanethiol group.
Substitution: The benzyl and phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Methanethiol derivatives.
Substitution: Halogenated or nitrated derivatives of the benzyl and phenyl groups.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent due to its structural similarity to other bioactive piperazine derivatives.
Mechanism of Action
The mechanism of action of (4-benzylpiperazino)(phenyl)methanethione is not fully understood. it is believed to interact with biological targets through its piperazine ring, which can mimic the structure of neurotransmitters and other bioactive molecules. The methanethione group may also play a role in modulating the compound’s reactivity and binding affinity to molecular targets.
Comparison with Similar Compounds
Similar Compounds
- (4-benzylpiperazin-1-yl)propoxy-7-methoxy-3-substituted phenyl-2H-chromen-2-one
- (4-benzylpiperazino)methylphenyl(4-hydroxypiperidino)methanone
- 3-(4-benzylpiperazin-1-yl)-1-(4-ethoxyphenyl)-2-phenylpropan-1-one
Uniqueness
(4-benzylpiperazino)(phenyl)methanethione is unique due to its combination of a piperazine ring with both benzyl and phenyl groups, along with a methanethione moiety. This structural arrangement provides a distinct set of chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C18H20N2S |
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Molecular Weight |
296.4 g/mol |
IUPAC Name |
(4-benzylpiperazin-1-yl)-phenylmethanethione |
InChI |
InChI=1S/C18H20N2S/c21-18(17-9-5-2-6-10-17)20-13-11-19(12-14-20)15-16-7-3-1-4-8-16/h1-10H,11-15H2 |
InChI Key |
HLKOOYYSACZKLU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=S)C3=CC=CC=C3 |
Origin of Product |
United States |
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